2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile
Description
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile (CAS: 951918-29-9) is a brominated aromatic compound featuring a phenoxy group substituted with bromine and two methyl groups at the 3- and 5-positions, linked to an acetonitrile moiety. It is widely utilized in pharmaceutical and agrochemical research, particularly as a synthetic intermediate or reference standard . Its structural uniqueness lies in the electronic and steric effects imparted by the bromine atom and methyl groups, which influence reactivity and binding properties.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7-5-9(13-4-3-12)6-8(2)10(7)11/h5-6H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEGONCELYZGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627577 | |
| Record name | (4-Bromo-3,5-dimethylphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951918-29-9 | |
| Record name | (4-Bromo-3,5-dimethylphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile typically involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Bromo-3,5-dimethylphenol+ChloroacetonitrileK2CO3,DMF,Refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.
Oxidation: Formation of 4-bromo-3,5-dimethylbenzoic acid or 4-bromo-3,5-dimethylbenzaldehyde.
Reduction: Formation of 2-(4-bromo-3,5-dimethylphenoxy)ethylamine.
Scientific Research Applications
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromo and nitrile groups can interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
Positional Isomers: 3,5- vs. 2,6-Dimethyl Substitution
A key structural analog is 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile (CAS: 508189-19-3), which differs in the placement of methyl groups (2,6- vs. 3,5-positions). This positional isomerism significantly alters steric hindrance and electronic distribution:
- The 3,5-dimethyl configuration in the target compound creates a symmetrical, para-substituted aromatic ring, enhancing stability and favoring interactions with planar binding sites in biological targets.
Table 1: Comparison of Positional Isomers
| Property | 2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile | 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile |
|---|---|---|
| CAS Number | 951918-29-9 | 508189-19-3 |
| Methyl Positions | 3,5 | 2,6 |
| Symmetry | High (para-substitution) | Low (ortho-substitution) |
| Annual Sales (2015) | 51 bottles | 212 bottles |
| Applications | Specialty synthesis | Agrochemical intermediates |
Halogen-Substituted Analogs
Replacement of bromine with other halogens or functional groups modifies electronic properties:
- 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (602-UC): The chloro analog lacks the nitrile group, instead featuring a carboxylic acid. This increases polarity and hydrogen-bonding capacity, making it more suitable as a synthetic auxin agonist .
- 4-Bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC): The carbamate group in BDMC (CAS: Not listed) enhances stability in biological matrices, making it a preferred internal standard in chromatography .
Table 2: Halogen and Functional Group Comparisons
| Compound | Substituent | Functional Group | Key Application |
|---|---|---|---|
| This compound | Br, 3,5-CH₃ | Nitrile | Pharmaceutical intermediates |
| 602-UC | Cl, 3,5-CH₃ | Carboxylic acid | Plant growth regulation |
| BDMC | Br, 3,5-CH₃ | Carbamate | Analytical reference standard |
Nitrile-Containing Derivatives
- 2-(4-Bromo-3,5-dimethylphenyl)acetonitrile: This analog lacks the phenoxy linker, reducing steric bulk and altering solubility. The absence of the oxygen bridge may limit its utility in designing hydrogen-bonding pharmacophores .
- N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile: The nitro and dimethylamino groups introduce strong electron-withdrawing and donating effects, respectively, creating a push-pull system that enhances optical properties for materials science applications .
Research and Commercial Relevance
- Commercial Demand : Lower annual sales (51 bottles) compared to its 2,6-dimethyl isomer (212 bottles) may reflect niche research applications or higher synthetic complexity .
Biological Activity
2-(4-Bromo-3,5-dimethylphenoxy)acetonitrile is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H12BrNO
- Molecular Weight : 256.12 g/mol
- CAS Number : 951918-29-9
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of this compound are still under investigation, but preliminary studies suggest it may act on several biological pathways.
-
Antimicrobial Activity :
- Compounds with similar structures have shown effectiveness against resistant strains of bacteria. For instance, acylhydrazones derived from similar phenolic compounds have demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli .
- The mechanism often involves disruption of the bacterial cell membrane or interference with metabolic pathways.
- Anticancer Potential :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
